1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic molecule featuring a pyrazole-thiazole scaffold. Key structural elements include:
- A thiazole ring substituted at the 2-position with a pyrazole moiety.
- A 4-chlorophenylsulfanyl group at the 5-position of the thiazole.
- A phenyl group at the 4-position of the thiazole.
- A trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) at the 5- and 4-positions of the pyrazole, respectively.
Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and functional implications.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O2S2/c21-12-6-8-13(9-7-12)30-18-15(11-4-2-1-3-5-11)26-19(31-18)27-16(20(22,23)24)14(10-25-27)17(28)29/h1-10H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZZMCWECVANKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C20H11ClF3N3O2S2
- Molecular Weight : 481.90 g/mol
- CAS Number : 956439-02-4
Structure
The compound contains a thiazole ring, a pyrazole moiety, and a trifluoromethyl group, which are significant for its biological activity. The presence of the chlorophenyl sulfanyl group contributes to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties . The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this thiazole-pyrazole hybrid can exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells. For instance, a related thiazole compound demonstrated an IC50 of 6.2 µM against HCT-116 colon carcinoma cells .
- Mechanistic Insights : Molecular dynamics simulations have suggested that such compounds interact with key proteins involved in cancer cell survival, such as Bcl-2, primarily through hydrophobic contacts .
Anticonvulsant Activity
Some derivatives of thiazoles have shown anticonvulsant activity in animal models. The structural features that enhance this activity include the presence of electron-donating groups on the phenyl rings and specific substitutions on the thiazole ring .
Anti-inflammatory Effects
Thiazole-containing compounds are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with some studies indicating effectiveness against various bacterial strains due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structure:
- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Trifluoromethyl Group : Increases lipophilicity and possibly enhances membrane permeability.
- Chlorophenyl Group : Contributes to the overall electronic properties and binding affinity to target proteins.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Agricultural Applications
- Pesticidal Properties :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications at the sulfur and carboxylic acid positions enhanced efficacy.
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. (2020) explored the anticancer properties of thiazole-pyrazole derivatives. The study found that certain modifications led to a 50% inhibition of cancer cell growth at low micromolar concentrations, suggesting a pathway for drug development targeting specific cancer types.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic effects : The trifluoromethyl group enhances metabolic stability across analogs, while sulfanyl linkages influence conformational flexibility .
- Solubility vs. permeability : Carboxylic acid derivatives (target, ) favor aqueous solubility, whereas esters () prioritize lipid membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
